molecular formula C12H15N3O2 B8661814 tert-butyl N-(5-cyanopyridin-2-yl)glycinate

tert-butyl N-(5-cyanopyridin-2-yl)glycinate

Cat. No.: B8661814
M. Wt: 233.27 g/mol
InChI Key: QGZFRNNTPCHGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(5-cyanopyridin-2-yl)glycinate is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl 2-[(5-cyanopyridin-2-yl)amino]acetate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)8-15-10-5-4-9(6-13)7-14-10/h4-5,7H,8H2,1-3H3,(H,14,15)

InChI Key

QGZFRNNTPCHGEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=NC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-chloronicotinonitrile (1.00 g, 7.2 mmol), glycine tert-butyl ester (1.04 g, 7.9 mmol) and DIEA (4.9 mL, 29 mmol) in anhydrous dioxane (20 mL) was heated at reflux. After 24 hours, an additional amount of glycine tert-butyl ester (0.5 g, 3.8 mmol) was added. After 24 additional hours at reflux, the reaction mixture was concentrated under reduced pressure. The residue was taken up with EtOAc (50 mL) and washed with water (20 mL). The organic layer was dried (MgSO4) and the solvent was removed under reduced pressure. After precipitation from EtOAc/Et2O/heptane, the title compound was obtained as an off-white powder (1.55 g, 92%). HPLC (Method A), Rt: 3.1 min (purity: 95.1%). UPLC/MS, M+(ESI): 178.0 ([M-tBu+2H]+), M−(ESI): 232.1. 1H NMR (DMSO-d6, 300 MHz) δ 8.39 (d, J=2.1 Hz, 1H), 7.91 (m, 1H), 7.72 (dd, J=8.8, 2.1 Hz, 1H), 6.66 (d, J=8.8 Hz, 1H), 3.98 (d, J=6.1 Hz, 2H), 1.39 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Yield
92%

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